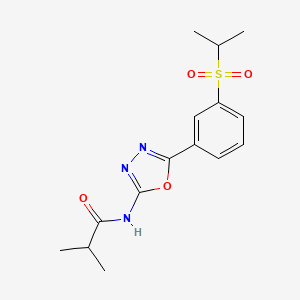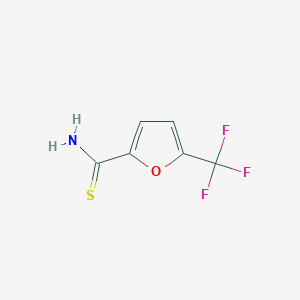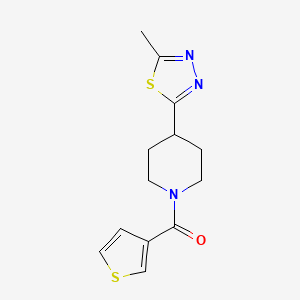![molecular formula C10H11ClF3NO2S B2596194 2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride CAS No. 2305253-94-3](/img/structure/B2596194.png)
2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride is a synthetic organic compound with the molecular formula C10H11ClF3NO2S. This compound is notable for its trifluoromethylsulfanyl group, which imparts unique chemical properties. It is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethylsulfanyl)benzaldehyde.
Aldol Condensation: This intermediate undergoes an aldol condensation with glycine to form the corresponding α,β-unsaturated amino acid.
Hydrogenation: The double bond in the α,β-unsaturated amino acid is then reduced via catalytic hydrogenation to yield the desired 2-amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the trifluoromethylsulfanyl group, potentially converting it to a thiol or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution typically employs reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trifluoromethylsulfanyl group enhances its binding affinity and selectivity, potentially modulating receptor activity and influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride
- 2-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
Comparison
Compared to similar compounds, 2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for specialized applications in research and industry.
特性
IUPAC Name |
2-amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJQXUZHWMXIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)SC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Ethyl-2-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1H-pyrrole-2,4-dicarboxamide](/img/structure/B2596112.png)
![2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2596114.png)
![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2596115.png)


![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596120.png)

![N-[3-(1-Propan-2-yltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2596123.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({1-[(3-methoxypropyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2596126.png)



